molecular formula C13H8ClNO B6375926 4-(4-Chlorophenyl)-2-cyanophenol, 95% CAS No. 1261982-99-3

4-(4-Chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6375926
CAS RN: 1261982-99-3
M. Wt: 229.66 g/mol
InChI Key: LOOZWPKQBJYPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-cyanophenol, 95% (4-CP2CN) is a synthetic organic compound comprised of a phenyl ring with a chlorine substituent, a cyanide substituent, and a hydroxyl group. It is a versatile chemical that has a wide range of applications in research and industry. The compound is used in the synthesis of a range of substances such as dyes, pharmaceuticals, and agrochemicals. In addition, 4-CP2CN has been used in the synthesis of several organic compounds with potential applications in medicine, agriculture, and other fields.

Scientific Research Applications

4-(4-Chlorophenyl)-2-cyanophenol, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds with potential applications in medicine, agriculture, and other fields. In addition, 4-(4-Chlorophenyl)-2-cyanophenol, 95% is used in the synthesis of polymers and in the development of new materials.

Mechanism of Action

4-(4-Chlorophenyl)-2-cyanophenol, 95% is a versatile compound with a wide range of applications in research and industry. The compound acts as a catalyst in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds with potential applications in medicine, agriculture, and other fields. In addition, 4-(4-Chlorophenyl)-2-cyanophenol, 95% is used in the synthesis of polymers and in the development of new materials.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-2-cyanophenol, 95% has no known biochemical or physiological effects. The compound has been studied for its potential applications in research and industry, but its effects on the human body have not been studied.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound with a wide range of applications in research and industry. The compound is relatively inexpensive and can be synthesized in a single vessel, making it a cost-effective method for the production of 4-(4-Chlorophenyl)-2-cyanophenol, 95%. In addition, 4-(4-Chlorophenyl)-2-cyanophenol, 95% is a relatively stable compound and can be stored for long periods of time without significant degradation.
However, there are some limitations to the use of 4-(4-Chlorophenyl)-2-cyanophenol, 95% in laboratory experiments. The compound is toxic and should be handled with care. In addition, 4-(4-Chlorophenyl)-2-cyanophenol, 95% is a hazardous compound and should be disposed of properly to avoid environmental contamination.

Future Directions

The potential applications of 4-(4-Chlorophenyl)-2-cyanophenol, 95% are vast and the compound has many future directions for research. Some potential future directions include:
• Development of novel polymers and materials using 4-(4-Chlorophenyl)-2-cyanophenol, 95% as a building block.
• Synthesis of new organic compounds with potential applications in medicine, agriculture, and other fields.
• Investigation of the compound’s potential uses as a catalyst in the synthesis of a range of compounds.
• Exploration of the compound’s potential applications in the production of dyes, pharmaceuticals, and agrochemicals.
• Investigation of the compound’s potential uses as a reagent in the synthesis of organic compounds.
• Investigation of the compound’s potential uses in the development of new materials.
• Investigation of the compound’s potential toxicity and its effects on the human body.

Synthesis Methods

4-(4-Chlorophenyl)-2-cyanophenol, 95% can be synthesized via a two-step process. In the first step, 4-chlorophenol and sodium cyanide are reacted in water to form 4-chloro-2-cyanophenol. In the second step, the 4-chloro-2-cyanophenol is reacted with aqueous sodium hydroxide to form 4-(4-Chlorophenyl)-2-cyanophenol, 95%. The entire synthesis process can be carried out in a single vessel, making it a cost-effective method for the production of 4-(4-Chlorophenyl)-2-cyanophenol, 95%.

properties

IUPAC Name

5-(4-chlorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZWPKQBJYPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684723
Record name 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-cyanophenol

CAS RN

1261982-99-3
Record name 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.